Cas no 2171624-14-7 (1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide)

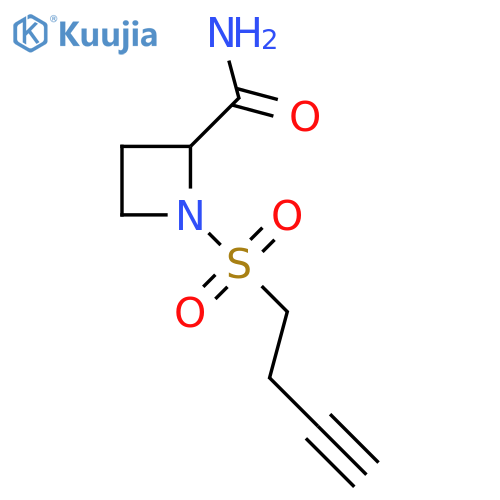

2171624-14-7 structure

商品名:1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide

- EN300-1281914

- 2171624-14-7

-

- インチ: 1S/C8H12N2O3S/c1-2-3-6-14(12,13)10-5-4-7(10)8(9)11/h1,7H,3-6H2,(H2,9,11)

- InChIKey: LDODNVXOEFUTPL-UHFFFAOYSA-N

- ほほえんだ: S(CCC#C)(N1CCC1C(N)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 216.05686342g/mol

- どういたいしつりょう: 216.05686342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281914-50mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 50mg |

$1068.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-10000mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 10000mg |

$5467.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-500mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 500mg |

$1221.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-250mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 250mg |

$1170.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-5000mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 5000mg |

$3687.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-1000mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 1000mg |

$1272.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-1.0g |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1281914-2500mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 2500mg |

$2492.0 | 2023-10-01 | ||

| Enamine | EN300-1281914-100mg |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |

2171624-14-7 | 100mg |

$1119.0 | 2023-10-01 |

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2171624-14-7 (1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬